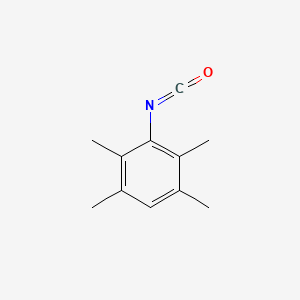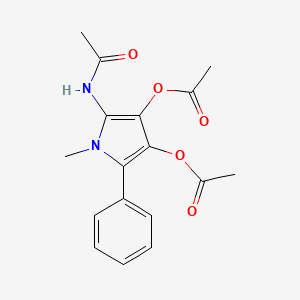
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with acetoxy and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as hexane and ethyl acetate, and purification is achieved through flash chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is employed in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The acetoxy groups may participate in esterification reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular processes.
相似化合物的比较
N-(3,4-Diacetoxy-1-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other pyrrole derivatives, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring but lacks the acetoxy and phenyl substitutions.
Imidazole-containing compounds: These compounds share some structural similarities but have different heterocyclic rings and functional groups.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
50618-98-9 |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC 名称 |
(5-acetamido-4-acetyloxy-1-methyl-2-phenylpyrrol-3-yl) acetate |
InChI |
InChI=1S/C17H18N2O5/c1-10(20)18-17-16(24-12(3)22)15(23-11(2)21)14(19(17)4)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,18,20) |
InChI 键 |
TZDWIZCWLXXSLI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=C(N1C)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


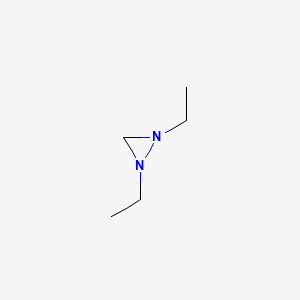
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
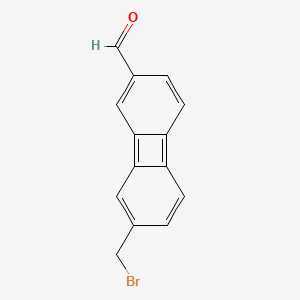
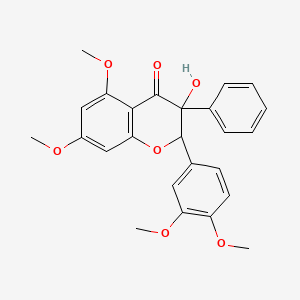
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
![N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
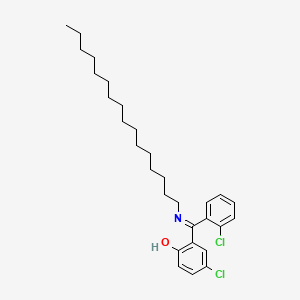
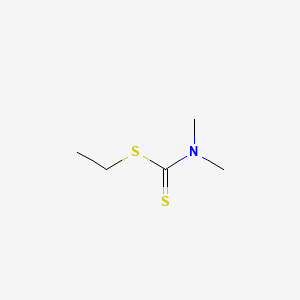
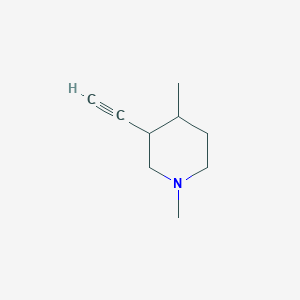
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
